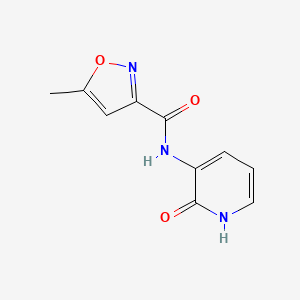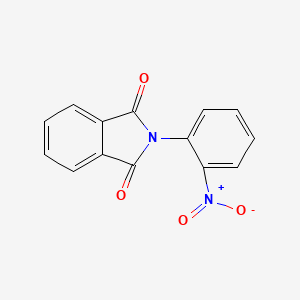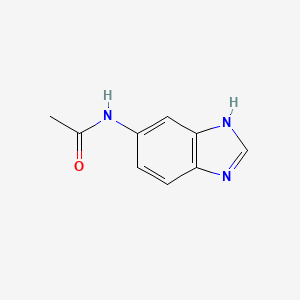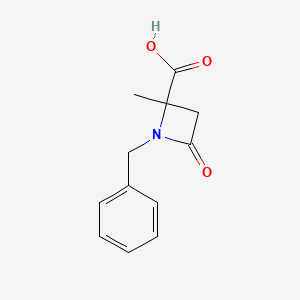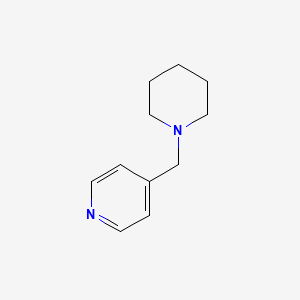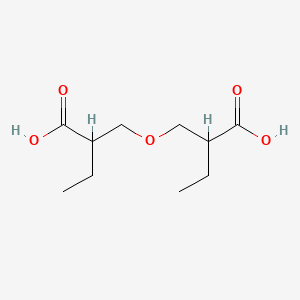
Ethyl 5-ethyl-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Ethyl 5-ethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H13NO2 . It has a molecular weight of 167.21 g/mol . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13NO2/c1-3-7-5-6-8 (10-7)9 (11)12-4-2/h5-6,10H,3-4H2,1-2H3 . The compound has a rotatable bond count of 4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 167.20 g/mol . It has an XLogP3-AA value of 2.1, indicating its lipophilicity . The compound has a topological polar surface area of 42.1 Ų .Aplicaciones Científicas De Investigación
Synthesis Techniques
- Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, related to Ethyl 5-ethyl-1H-pyrrole-2-carboxylate, have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing an efficient synthesis method (Khajuria, Saini, & Kapoor, 2013).
Chemical Transformation Processes
- Studies have investigated the oxidation processes involving similar pyrrole compounds, contributing to the understanding of chemical transformations relevant to this compound (Cirrincione et al., 1987).
Industrial Synthesis
- Ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, a compound structurally similar to this compound, has been synthesized for industrial production, emphasizing the scalability of synthesis techniques for related compounds (Yuan Rong-xin, 2011).
Medicinal Chemistry Applications
- Various pyrrole-2-carboxylates, akin to this compound, have been investigated for their potential in medicinal chemistry, such as in the synthesis of antimicrobial agents (Unnamed Authors, 2020).
Computational Chemistry Studies
- Computational studies have been conducted on similar pyrrole derivatives, providing insights into their electronic structure and potential applications in materials science (Singh, Rawat, & Sahu, 2014).
Catalyst-Free Synthesis Methods
- Research has explored catalyst-free and solvent-free methods to synthesize pyrrole-2-carboxylate derivatives, indicating environmentally friendly approaches applicable to this compound (Niknam, Bavadi, Mojikhalifeh, & Shahraki, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 5-ethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGWUBMOJMJEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344509 | |
| Record name | Ethyl 5-ethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35011-31-5 | |
| Record name | Ethyl 5-ethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

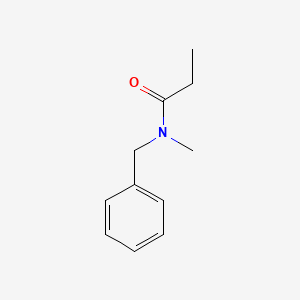
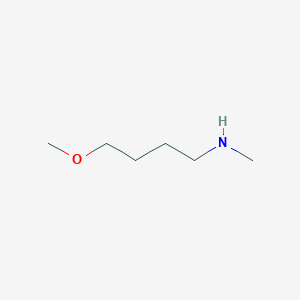

![2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]-](/img/structure/B3051528.png)
